N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 941943-68-6
Cat. No.: VC6103422
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941943-68-6 |
|---|---|
| Molecular Formula | C21H19N3O5S |
| Molecular Weight | 425.46 |
| IUPAC Name | N-[4-[2-(2-methoxy-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O5S/c1-12-3-5-15(17(7-12)27-2)23-19(25)9-14-10-30-21(22-14)24-20(26)13-4-6-16-18(8-13)29-11-28-16/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | XHTJWVAKLUBRRX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₁H₁₉N₃O₅S; molecular weight 425.46 g/mol) integrates three distinct regions (Table 1):
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Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Benzo[d] dioxole-5-carboxamide: A bicyclic ether fused to a carboxamide group, providing electron-rich aromaticity.
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2-Methoxy-4-methylphenyl side chain: A substituted aniline group conferring lipophilicity and potential hydrogen-bonding capacity.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| IUPAC Name | N-[4-[2-(2-Methoxy-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC |
| InChI Key | XHTJWVAKLUBRRX-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
| PubChem CID | 18568173 |
The presence of multiple hydrogen-bond acceptors (carbonyl groups, ether oxygen) and donors (amide NH) suggests moderate polarity, though solubility data remain uncharacterized.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1, dioxole-5-carboxamide involves a multistep sequence (Figure 1):
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Thiazole ring formation: Cyclocondensation of α-bromoketones with thiourea derivatives under basic conditions, following the Hantzsch thiazole synthesis .
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Side-chain incorporation: Amidation of the thiazole’s amine group with 2-methoxy-4-methylphenylacetic acid derivatives.
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Carboxamide conjugation: Coupling the thiazole intermediate with benzo[d] dioxole-5-carboxylic acid using carbodiimide-based activating agents.
Critical parameters include temperature control (40–60°C) and anhydrous conditions to prevent hydrolysis of the carboxamide bond.
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Resonances at δ 2.3 ppm (methyl group), δ 3.8 ppm (methoxy), and δ 6.7–7.5 ppm (aromatic protons).
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¹³C NMR: Peaks corresponding to carbonyl carbons (δ 165–170 ppm) and thiazole C-2 (δ 152 ppm).
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 425.46 [M+H]⁺.
Hypothesized Biological Activities
Mechanistic Insights from Structural Analogs
While direct bioactivity data for the compound are sparse, its structural motifs align with pharmacologically active thiazole derivatives (Table 2) :
Table 2: Bioactive Thiazole Hybrids and Their Activities
The compound’s benzo[d] dioxole moiety may enhance membrane permeability, while the thiazole core could modulate kinase or protease activity .
Predicted Pharmacokinetics
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Absorption: Moderate oral bioavailability due to logP ~2.8 (estimated).
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Metabolism: Likely hepatic oxidation via CYP3A4, given the methoxy and methyl substituents.
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Excretion: Renal clearance predicted due to molecular weight <500 Da.
Future Research Directions
Priority Investigations
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In vitro screening: Prioritize assays against cancer (e.g., MCF-7, HepG2) and microbial (e.g., Staphylococcus aureus, Candida albicans) cell lines .
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Molecular docking: Target BRAF V600E (PDB ID: 4XV2) and DNA gyrase (PDB ID: 1KZN) to identify binding motifs .
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ADMET profiling: Assess cytotoxicity in NIH/3T3 fibroblasts to gauge therapeutic index .
Synthetic Optimization
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Explore microwave-assisted synthesis to reduce reaction times.
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Investigate biocatalytic methods for enantioselective amidation.
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